molecular formula C6H7BrN2O B13559436 4-(Bromomethyl)-6-methoxypyrimidine

4-(Bromomethyl)-6-methoxypyrimidine

Cat. No.: B13559436
M. Wt: 203.04 g/mol
InChI Key: NTVYXVDQBJKRTH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-methoxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both bromomethyl and methoxy groups in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-methoxypyrimidine typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-methyl-6-methoxypyrimidine with bromine in the presence of a catalyst such as iron(III) bromide or aluminum tribromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the same bromination reaction but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methoxypyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bromomethyl)-6-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-methoxypyrimidine largely depends on its application. In biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the activity of these biomolecules, which is useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-6-methoxypyrimidine
  • 4-(Hydroxymethyl)-6-methoxypyrimidine
  • 4-(Methyl)-6-methoxypyrimidine

Uniqueness

4-(Bromomethyl)-6-methoxypyrimidine is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or hydroxy counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations .

Properties

IUPAC Name

4-(bromomethyl)-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVYXVDQBJKRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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